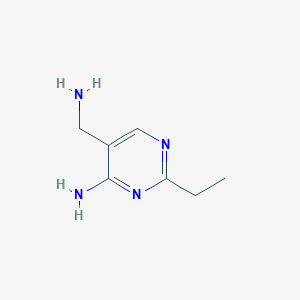

5-(Aminomethyl)-2-ethylpyrimidin-4-amine

Overview

Description

“5-(Aminomethyl)-2-ethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an aminomethyl group attached to the 5-position and an ethyl group attached to the 2-position of the pyrimidine ring. The presence of these functional groups could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of “this compound” would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The aminomethyl and ethyl groups attached to the ring could influence its geometry and electronic structure .

Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the aminomethyl and ethyl groups attached to the pyrimidine ring. These groups could potentially participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the aminomethyl and ethyl groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively used for synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This demonstrates the significance of pyrimidine derivatives in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Advanced Oxidation Processes

Nitrogen-containing compounds, including amines and azo dyes, present challenges in water treatment due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, highlighting the environmental impact and treatment strategies for nitrogen-containing organic pollutants (Bhat & Gogate, 2021).

Functional Materials and Fuels

5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-bis(aminomethyl)furan, are pivotal as alternative feedstocks for the chemical industry. These compounds, derived from plant biomass, are being investigated for their potential in producing monomers, polymers, fuels, and functional materials, underscoring the utility of nitrogen-functionalized furans in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biogenic Amines in Food Safety

Biogenic amines, formed by microbial decarboxylation of amino acids, are significant in food safety and quality determination. Understanding the role and regulation of biogenic amines in foods can help in managing food safety risks and improving quality control measures (Bulushi, Poole, Deeth, & Dykes, 2009).

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to 4-amino-5-aminomethyl-2-methylpyrimidine, which is known to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to its structural analogs . For instance, 4-amino-5-aminomethyl-2-methylpyrimidine, a structurally similar compound, is known to interact with GABA receptors in the brain, resulting in sedative and hallucinogenic properties .

Biochemical Pathways

It is plausible that it may influence pathways related to its structural analogs . For example, 4-amino-5-aminomethyl-2-methylpyrimidine is involved in the thiamine salvage pathway .

Result of Action

Based on its structural similarity to 4-amino-5-aminomethyl-2-methylpyrimidine, it may have similar effects, such as interacting with gaba receptors and influencing neurotransmission .

Properties

IUPAC Name |

5-(aminomethyl)-2-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPKAWOQNRFELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281496 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-36-8 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol](/img/structure/B3248615.png)

![2-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3248622.png)

![3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B3248639.png)

![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B3248678.png)

![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[4,8-bis(5-dodecylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3248685.png)